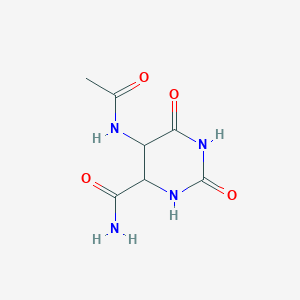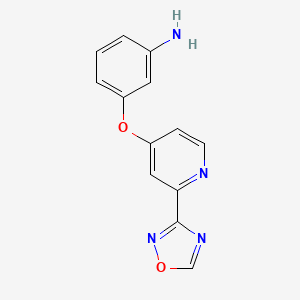![molecular formula C13H14ClN3O B15212665 5-Chloro-2-methyl-6-[(2-phenylethyl)amino]pyrimidin-4(1H)-one CAS No. 105805-98-9](/img/structure/B15212665.png)
5-Chloro-2-methyl-6-[(2-phenylethyl)amino]pyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-methyl-6-(phenethylamino)pyrimidin-4(1H)-one is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methyl-6-(phenethylamino)pyrimidin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylpyrimidine and phenethylamine.
Chlorination: The 2-methylpyrimidine undergoes chlorination to introduce the chlorine atom at the 5-position.
Amination: The chlorinated intermediate is then reacted with phenethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to control reaction parameters.
化学反応の分析
Types of Reactions
5-Chloro-2-methyl-6-(phenethylamino)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Chloro-2-methyl-6-(phenethylamino)pyrimidin-4(1H)-one would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
2-Methyl-4(1H)-pyrimidinone: Lacks the chlorine and phenethylamino groups.
5-Chloro-2-methylpyrimidine: Lacks the phenethylamino group.
6-(Phenethylamino)pyrimidine: Lacks the chlorine and methyl groups.
Uniqueness
5-Chloro-2-methyl-6-(phenethylamino)pyrimidin-4(1H)-one is unique due to the presence of both the chlorine and phenethylamino groups, which may confer specific chemical and biological properties not found in similar compounds.
特性
CAS番号 |
105805-98-9 |
|---|---|
分子式 |
C13H14ClN3O |
分子量 |
263.72 g/mol |
IUPAC名 |
5-chloro-2-methyl-4-(2-phenylethylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H14ClN3O/c1-9-16-12(11(14)13(18)17-9)15-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H2,15,16,17,18) |
InChIキー |
PHPXBWLYLUEDKY-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(C(=O)N1)Cl)NCCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



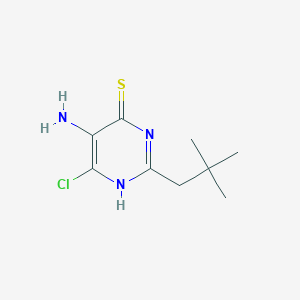

![3-Methyl-5-[(triphenyl-lambda~5~-phosphanylidene)methyl]-1,2-oxazole](/img/structure/B15212602.png)

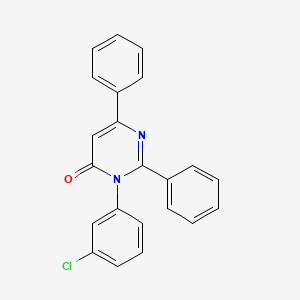

![Imidazo[1,2-b]pyridazine, 6-(methylthio)-2-phenyl-](/img/structure/B15212623.png)
![1-Methyl-3-phenyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B15212629.png)

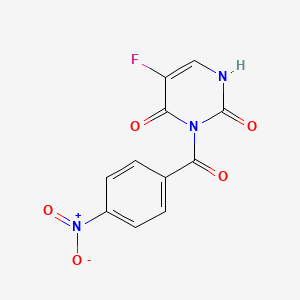
![7-chloro-N-(furan-2-ylmethyl)imidazo[1,2-a]pyrimidin-5-amine](/img/structure/B15212668.png)
